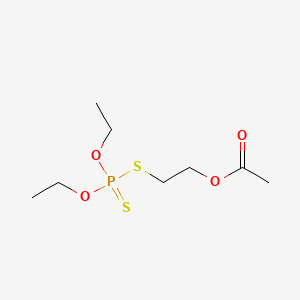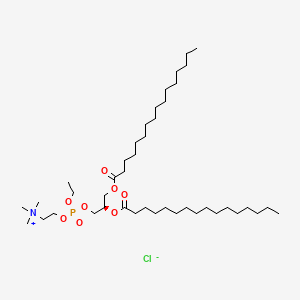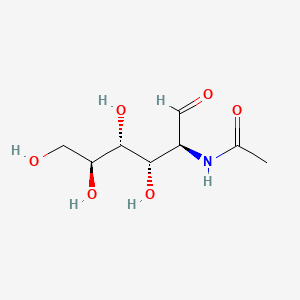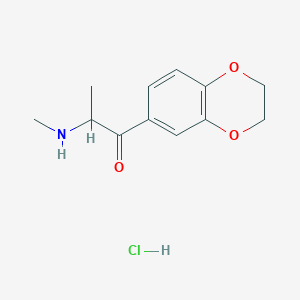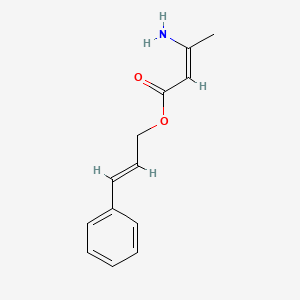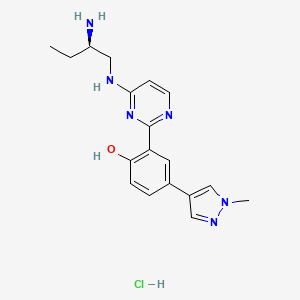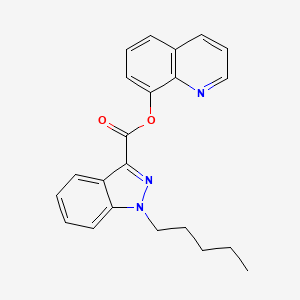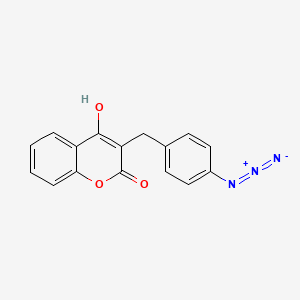
3-(4-Azidobenzyl)-4-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-azidobenzyl)-4-hydroxycoumarin is a hydroxycoumarin that is 4-hydroxycoumarin which is substituted at position 3 by a 4-azidobenzyl group. It is a photoaffinity probe used in the identification of warfarin-binding proteins present in mammalian tissue. It has a role as an EC 1.6.5.2 [NAD(P)H dehydrogenase (quinone)] inhibitor and an anticoagulant. It is a hydroxycoumarin and an azide.
Scientific Research Applications
Synthesis and Biological Activities
3-(4-Azidobenzyl)-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin, a compound known for its diverse therapeutic, biological, and pharmacological activities. Recent advances in the synthesis of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives, including 3-aminobenzyl-4-hydroxycoumarin, have highlighted their applications in biological science and medicinal chemistry (Olyaei & Sadeghpour, 2023).
Antioxidant Activity
The antioxidant activity of new azine derivatives bearing the coumarin moiety has been investigated, demonstrating significant antioxidant properties. This research aligns with the broader interest in coumarin derivatives for their potential biological activities (Ristić et al., 2021).
Antiviral Activity
Coumarin derivatives like 3-(4-Azidobenzyl)-4-hydroxycoumarin have shown potential in antiviral research. Studies on 4-hydroxycoumarin derivatives have revealed their broad anti-DNA and RNA virus activities, with some specific compounds demonstrating inhibitory activities against viruses like HSV-1 and feline herpes virus (Završnik et al., 2011).
Biosynthesis and Biological Implications
Research on the biosynthesis of 4-hydroxycoumarin, from which 3-(4-Azidobenzyl)-4-hydroxycoumarin is derived, has implications for understanding its natural occurrence and potential applications. This research provides insight into the enzymatic processes involved in its formation in plants and fungi, influencing the development of compounds for medical and industrial use (Liu et al., 2009).
Anti-Inflammatory Activities
The anti-inflammatory activities of coumarin derivatives, including 4-hydroxycoumarin, have been explored, with evidence suggesting their efficacy in models of ulcerative colitis. This research contributes to understanding the therapeutic potential of these compounds in treating inflammatory diseases (Luchini et al., 2008).
Applications in Organic Synthesis and Chemistry
Coumarin derivatives, including 3-(4-Azidobenzyl)-4-hydroxycoumarin, play a significant role in organic synthesis. Research into the chemistry of these compounds, such as 3-acetyl-4-hydroxycoumarin, has led to various applications in synthetic organic chemistry and biological fields (Abdou, 2017).
Antimicrobial Evaluation
The antimicrobial properties of 3-heteroaryl azo 4-hydroxy coumarin derivatives have been assessed, demonstrating their potential as antibacterial agents against various pathogenic bacterial strains. This research underscores the role of coumarin derivatives in developing new antimicrobial drugs (Sahoo et al., 2015).
properties
CAS RN |
133950-79-5 |
|---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.282 |
IUPAC Name |
3-[(4-azidophenyl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C16H11N3O3/c17-19-18-11-7-5-10(6-8-11)9-13-15(20)12-3-1-2-4-14(12)22-16(13)21/h1-8,20H,9H2 |
InChI Key |
DQVWNJPWGMHTDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=CC=C(C=C3)N=[N+]=[N-])O |
synonyms |
3-(4-azidobenzyl)-4-hydroxycoumarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



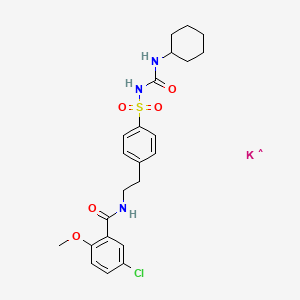
![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)
